molecular formula C23H19NO3 B10949901 (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-diphenylprop-2-enamide

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-diphenylprop-2-enamide

Cat. No.: B10949901
M. Wt: 357.4 g/mol
InChI Key: LHIGPBDUJYKUDO-HMMYKYKNSA-N
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Description

(E)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a benzodioxin ring and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Propenamide Group: This step involves the reaction of the benzodioxin derivative with cinnamic acid derivatives under suitable conditions to form the propenamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin ring or the propenamide group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of the benzodioxin ring and the propenamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C23H19NO3/c25-23(24-19-11-12-21-22(16-19)27-14-13-26-21)20(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-12,15-16H,13-14H2,(H,24,25)/b20-15+

InChI Key

LHIGPBDUJYKUDO-HMMYKYKNSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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